Ethyl 2-amino-2-(3-hydroxyphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-(3-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h3-6,9,12H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROAXDAUPFMYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536754-45-7 | |

| Record name | ethyl 2-amino-2-(3-hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-amino-2-(3-hydroxyphenyl)acetate chemical structure and properties

An In-depth Technical Guide to Ethyl 2-amino-2-(3-hydroxyphenyl)acetate

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key organic intermediate. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and critical applications, particularly within the pharmaceutical and life sciences sectors. The information is presented to support research and development activities by providing both foundational knowledge and practical insights.

Introduction: A Versatile Amino Acid Ester

This compound is a non-proteinogenic α-amino acid ester. Its structure incorporates three key functional groups: a primary amine, a phenolic hydroxyl group, and an ethyl ester. This unique combination makes it a valuable and versatile building block in organic synthesis. The presence of a chiral center at the α-carbon also introduces possibilities for stereoselective synthesis, a critical consideration in modern drug development.

The primary significance of this compound lies in its utility as a precursor for more complex molecules, especially in the synthesis of pharmaceutical agents and other biologically active compounds. Amino acid esters are frequently employed in medicinal chemistry to modify the properties of a parent drug, for instance, by creating prodrugs with enhanced bioavailability or targeted delivery.[1][2] The strategic placement of the hydroxyl group on the phenyl ring at the meta position offers a site for further chemical modification, allowing for the creation of diverse molecular libraries for screening and lead optimization.

Chemical Identity and Structure

A precise understanding of the molecule's structure and its various identifiers is fundamental for any researcher.

Chemical Structure

The molecule consists of a central α-carbon atom bonded to an amino group, a hydrogen atom, a 3-hydroxyphenyl group, and an ethyl acetate group.

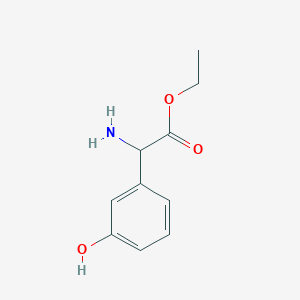

Caption: 2D structure of this compound.

Nomenclature and Identifiers

-

IUPAC Name: this compound

-

Synonyms: ethyl amino(3-hydroxyphenyl)acetate[3]

-

Molecular Weight: 195.22 g/mol [3]

-

CAS Number: Not consistently available across all databases for this specific isomer. Related structures have unique identifiers.

-

Canonical SMILES: CCOC(=O)C(C1=CC(=CC=C1)O)N[4]

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are crucial for its handling, characterization, and application in synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties. Note that some values are predicted based on computational models due to the limited availability of experimentally determined data in public literature.

| Property | Value | Source |

| Molecular Weight | 195.22 g/mol | [3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [4][5] |

| Monoisotopic Mass | 195.08954 Da | [4][5] |

| XlogP (Predicted) | 0.9 | [4] |

| Physical State | Solid (typical for similar compounds) | General knowledge |

| Melting Point | Not available in searched sources. | |

| Boiling Point | Not available in searched sources. |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals expected in the aromatic region (~6.5-7.5 ppm) corresponding to the four protons on the disubstituted benzene ring. The splitting patterns would be complex due to their relative positions.

-

α-Proton: A signal corresponding to the proton on the chiral carbon (Cα), likely a singlet or a multiplet depending on coupling, typically in the 4.0-5.0 ppm range.

-

Ethyl Group Protons: A quartet (~4.2 ppm) for the -OCH₂- group and a triplet (~1.2 ppm) for the -CH₃ group, showing characteristic ethyl ester signals.

-

Amine and Hydroxyl Protons: Broad singlets for the -NH₂ and -OH protons, which are exchangeable with D₂O. Their chemical shifts can vary significantly depending on the solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region (~170-175 ppm) for the ester carbonyl carbon.

-

Aromatic Carbons: Multiple signals in the ~115-160 ppm range, including the carbon attached to the hydroxyl group which would be further downfield.

-

α-Carbon: A signal for the chiral carbon (Cα) typically around 50-60 ppm.

-

Ethyl Group Carbons: Signals for the -OCH₂- (~60 ppm) and -CH₃ (~14 ppm) carbons.

-

-

IR (Infrared) Spectroscopy:

-

O-H and N-H Stretching: Broad bands in the 3200-3500 cm⁻¹ region corresponding to the phenolic -OH and the primary amine -NH₂ groups.

-

C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

C=C Stretching: Aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Signals in the 1000-1300 cm⁻¹ range for the ester and phenol C-O bonds.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak: The expected [M]+ peak would be at m/z = 195.09.

-

Adducts: In ESI-MS, common adducts such as [M+H]⁺ (m/z 196.10) and [M+Na]⁺ (m/z 218.08) would be observed.[4]

-

Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅), the carboxyl group (-COOC₂H₅), and cleavage at the α-carbon.

-

Synthesis and Methodology

The synthesis of α-amino acids and their esters often involves well-established organic chemistry reactions. A common and logical approach for this compound would be a variation of the Strecker synthesis.

General Synthesis Pathway

A plausible synthetic route involves a three-component reaction between 3-hydroxybenzaldehyde, a cyanide source (like sodium cyanide), and an ammonia source (like ammonium chloride), followed by hydrolysis and esterification.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol (Illustrative)

This protocol is a representative example based on standard laboratory procedures for this type of synthesis. Causality: Each step is designed to facilitate a specific chemical transformation, from the initial formation of the aminonitrile to the final esterification and purification.

Materials:

-

3-hydroxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Ethanol (absolute)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Formation of the α-Aminonitrile (Trustworthiness: This is a standard, high-yielding reaction.)

-

In a well-ventilated fume hood, dissolve 3-hydroxybenzaldehyde and ammonium chloride in an aqueous solution.

-

Cool the mixture in an ice bath. Rationale: The reaction is exothermic, and cooling helps control the reaction rate and minimize side products.

-

Slowly add a solution of sodium cyanide dropwise with vigorous stirring. Rationale: Slow addition prevents a rapid increase in temperature and ensures proper mixing of the reactants.

-

Allow the reaction to stir at room temperature for several hours or overnight until the reaction is complete (monitored by TLC). The intermediate α-aminonitrile will precipitate or be extracted.

-

-

Hydrolysis to the Amino Acid (Trustworthiness: Acid hydrolysis of nitriles is a fundamental and reliable transformation.)

-

Isolate the crude α-aminonitrile.

-

Add concentrated hydrochloric acid and heat the mixture under reflux for several hours. Rationale: The strong acidic conditions and heat are necessary to hydrolyze the nitrile group to a carboxylic acid.

-

Cool the reaction mixture. The racemic amino acid hydrochloride will precipitate.

-

Filter the solid and wash with a small amount of cold water or acetone.

-

-

Fischer Esterification (Trustworthiness: This is the classic method for converting carboxylic acids to esters.)

-

Suspend the crude amino acid hydrochloride in absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid. Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Heat the mixture to reflux for 4-6 hours. The reaction drives off water, pushing the equilibrium towards the ester product.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Workup and Purification

-

Cool the reaction mixture and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Rationale: Neutralization is crucial to remove the acid catalyst and allow for the extraction of the basic amine product into an organic solvent.

-

Extract the aqueous solution multiple times with an organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

-

Applications in Drug Development and Research

The structural motifs within this compound make it a compound of interest for pharmaceutical research.

-

Scaffold for Novel Therapeutics: As a chiral building block, it can be incorporated into larger molecules designed to interact with specific biological targets. The amino acid backbone is a common feature in many drugs that mimic natural peptides or bind to enzyme active sites.

-

Prodrug Design: The ester and amine functionalities are ideal handles for creating prodrugs.[1] A drug with poor solubility or permeability can be covalently linked to this molecule. Inside the body, metabolic enzymes (esterases, amidases) can cleave the bond, releasing the active drug at the desired site of action. This strategy can improve pharmacokinetics and reduce off-target toxicity.[2]

-

Intermediate for Key Pharmaceuticals: While direct applications are not widely documented, it serves as a valuable intermediate. For example, related p-hydroxyphenyl amino acids are crucial for the synthesis of semi-synthetic penicillins like Amoxicillin.[6] This highlights the importance of such precursors in the production of established and novel antibiotic agents.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical intermediate. The following guidelines are based on general safety data for related compounds.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]

-

Handling: Avoid contact with skin and eyes.[8] Do not inhale dust or vapors.[7] Keep away from heat, sparks, and open flames, as related compounds may be flammable.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Keep away from strong oxidizing agents and strong acids/bases.[9][10]

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a strategically important chemical entity for researchers in organic synthesis and medicinal chemistry. Its trifunctional nature provides a versatile platform for constructing complex molecular architectures and for developing advanced drug delivery systems. A thorough understanding of its structure, properties, and synthetic pathways, as outlined in this guide, is crucial for leveraging its full potential in the laboratory and in the development of next-generation pharmaceuticals.

References

- PubChemLite. This compound (C10H13NO3).

- PubChemLite. Ethyl 2-(3-amino-2-hydroxyphenyl)acetate (C10H13NO3).

- BOSTIK, INC. SAFETY DATA SHEET: CR 87-124. (2024).

- SAFETY DATA SHEET. (2009).

- Sigma-Aldrich. SAFETY DATA SHEET. (2025).

- Meridian Bioscience. SAFETY DATA SHEET: Ethyl Acetate / Reagent B. (2024).

- TCI Chemicals. SAFETY DATA SHEET: Ethyl (3-Hydroxyphenyl)acetate. (2025).

- PubChem. Ethyl 2-(2-amino-3-hydroxyphenyl)acetate | C10H13NO3 | CID 57742177.

- Sigma-Aldrich. This compound.

- KingDraw. Ethyl 2-amino-2-(4-hydroxyphenyl)acetate.

- The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (2019).

- Sigma-Aldrich. This compound.

- Chemsrc. ethyl 2-amino-2-(4-hydroxyphenyl)acetate,hydrochloride. (2025).

- Amanote Research. (PDF) Ethyl 2-(3-Amino-4-Hydroxyphenyl)acetate - Acta.

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.

- Google Patents. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.

- ResearchGate. Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY).

- ChemicalBook. ethyl 2-amino-2-(4-hydroxyphenyl)acetate | 43189-09-9.

- MDPI. Amino Acids in the Development of Prodrugs. (2018).

- Unveiling Ethyl Acetate's Role in Novel Pharmaceuticals. (2025).

- Google Patents. EP2511844A2 - Advanced drug development and manufacturing.

- MDPI. Synthesis and Physical Characterization of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol. (2006).

- Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.

- International Journal of Pharmaceutical Sciences. Pro-Drug Development.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. This compound [sigmaaldrich.com]

- 4. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - Ethyl 2-(3-amino-2-hydroxyphenyl)acetate (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 6. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chempoint.com [chempoint.com]

- 9. fishersci.ca [fishersci.ca]

- 10. meridianbioscience.com [meridianbioscience.com]

- 11. tcichemicals.com [tcichemicals.com]

3-hydroxyphenylglycine ethyl ester CAS number and synonyms

An In-depth Technical Guide to 3-Hydroxyphenylglycine Ethyl Ester

Introduction

3-Hydroxyphenylglycine ethyl ester is a non-proteinogenic amino acid derivative that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. As an ester of 3-hydroxyphenylglycine, it belongs to a class of compounds recognized for their utility as intermediates in the creation of complex, biologically active molecules. The strategic placement of the hydroxyl group on the meta position of the phenyl ring, combined with the chirality at the alpha-carbon, makes it a versatile scaffold for developing novel therapeutic agents. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical identity, synthesis, applications, and handling protocols, grounded in established scientific principles.

Part 1: Chemical Identity and Physicochemical Properties

The precise identification of a chemical entity is foundational to its application in research and development. 3-Hydroxyphenylglycine ethyl ester is structurally distinct from its para- (4-hydroxy) and ortho- (2-hydroxy) isomers, a difference that significantly influences its reactivity and biological profile.

Nomenclature and Identification

-

Systematic IUPAC Name : ethyl 2-amino-2-(3-hydroxyphenyl)acetate[1]

-

CAS Number : The most specific CAS number found for the racemic mixture is 536754-45-7 for "RS-3-hydroxyphenylglycine ethyl ester"[2]. It is critical for researchers to verify the CAS number corresponding to the specific stereoisomer (R, S, or racemic) they intend to use.

-

Synonyms :

-

Ethyl amino(3-hydroxyphenyl)acetate

-

(RS)-3-Hydroxyphenylglycine ethyl ester[2]

-

Physicochemical Data Summary

A compilation of the key physicochemical properties is essential for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | |

| Appearance | Typically a powder | [2] |

| InChI Key | UROAXDAUPFMYOQ-UHFFFAOYSA-N | [1] |

Chemical Structure Diagram

The following diagram illustrates the two-dimensional structure of 3-hydroxyphenylglycine ethyl ester.

Caption: General workflow for the synthesis of 3-hydroxyphenylglycine ethyl ester.

Detailed Laboratory Protocol: Synthesis of Racemic 3-Hydroxyphenylglycine Ethyl Ester

This protocol is a representative procedure based on established esterification methods for related compounds.[3][4]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxyphenylglycine (1 equivalent) in anhydrous ethanol (10-20 mL per gram of amino acid).

-

Catalyst Addition : Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (1.2 equivalents) or bubble anhydrous hydrogen chloride gas through the mixture until saturation. The suspension should clarify as the amino acid salt forms and dissolves.

-

Reaction : Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up : Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution will occur.

-

Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude ester by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 3-hydroxyphenylglycine ethyl ester.

-

Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Applications in Research and Drug Development

While direct applications of 3-hydroxyphenylglycine ethyl ester are less documented than its 4-hydroxy isomer, its structural motifs are of significant interest in medicinal chemistry. Its utility stems from its role as a versatile intermediate and chiral building block.

Role as a Pharmaceutical Intermediate

The primary value of phenylglycine derivatives lies in their incorporation into the side chains of semi-synthetic β-lactam antibiotics.[3] For example, D-(-)-p-hydroxyphenylglycine esters are crucial for synthesizing amoxicillin and cefadroxil.[3] By analogy, 3-hydroxyphenylglycine ethyl ester provides a scaffold for creating novel antibiotic variants where the position of the hydroxyl group can modulate binding affinity, pharmacokinetic properties, and the spectrum of activity.

Scaffold for Novel Therapeutics

The phenylglycine core is a privileged structure in drug discovery. The hydroxyl and amino groups offer handles for diverse chemical modifications. Research into GPR88 agonists has utilized derivatives of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol, demonstrating that modifications to the amino and carboxyl groups can lead to potent and selective modulators of this important CNS target.[5] This suggests that 3-hydroxyphenylglycine ethyl ester could serve as a starting point for developing new GPR88 ligands or agonists for other GPCRs.

Potential Research Applications

| Application Area | Rationale and Potential Use |

| Antibiotic Development | Synthesis of novel semi-synthetic penicillins and cephalosporins with potentially altered efficacy or resistance profiles.[3] |

| CNS Drug Discovery | Development of agonists/antagonists for neurotransmitter receptors (e.g., GPR88), leveraging the phenylglycine scaffold.[5] |

| Peptidomimetics | Incorporation into peptide sequences to introduce conformational constraints or new binding interactions. |

| Prodrug Design | The ester functionality can be part of a prodrug strategy to improve the bioavailability of a parent molecule, releasing the active drug through enzymatic hydrolysis.[6] |

Part 4: Safety, Handling, and Storage

Anticipated Hazards

-

Skin Irritation : May cause skin irritation upon contact.[7][9]

-

Eye Irritation : May cause serious eye irritation or damage.[9]

-

Respiratory Irritation : Inhalation of dust or powder may cause respiratory tract irritation.[7][9]

Laboratory Safety Workflow

Caption: A standard safety workflow for handling chemical reagents.

Recommended Safe Handling Protocol

-

Engineering Controls : Always handle 3-hydroxyphenylglycine ethyl ester in a well-ventilated chemical fume hood to minimize inhalation exposure.[10]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including:

-

Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.

-

Eye Protection : Safety glasses with side shields or goggles are mandatory.[10]

-

Lab Coat : A standard laboratory coat should be worn to prevent skin contact.

-

-

Hygiene Practices : Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory area.[8]

-

First Aid :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Hydroxyphenylglycine ethyl ester is a valuable, non-canonical amino acid ester with significant potential as a synthetic intermediate in drug discovery and development. Its unique substitution pattern offers opportunities for creating novel analogs of established drugs, particularly in the antibiotic and CNS therapeutic areas. A thorough understanding of its chemical properties, synthetic pathways, and safe handling procedures is essential for researchers looking to leverage this versatile chemical building block in their work.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22630334, 4-Hydroxyphenyl-glycine ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChemLite - Ethyl 2-(3-amino-2-hydroxyphenyl)acetate (C10H13NO3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChemLite - this compound (C10H13NO3). Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 57742177, Ethyl 2-(2-amino-3-hydroxyphenyl)acetate. Retrieved from [Link]

- Google Patents. (n.d.). WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters.

-

Jin, C., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. National Institutes of Health. Retrieved from [Link]

-

KingDraw. (n.d.). Ethyl 2-amino-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). Material Safety Data Sheet P-HYDROXYPHENYLGLYCINE METHYL ESTER. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). H-Phg(4-OH)-OEt, L-4-Hydroxyphenylglycine ethyl ester. Retrieved from [Link]

-

ChemWhat. (n.d.). P-Hydroxyphenylglycine Methyl Ester CAS#: 26531-82-8. Retrieved from [Link]

-

Molbase. (n.d.). Oxfenicine, UK-25842. Retrieved from [Link]

-

Patsnap. (n.d.). P-hydroxyphenylglycine patented technology retrieval search results. Retrieved from [Link]

-

MDPI. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Molecules. Retrieved from [Link]

-

MDPI. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. RS-3-hydroxyphenylglycine ethyl ester, CasNo.536754-45-7 Jiangsu Congzhong Chemical Co., Ltd. China (Mainland) [congzhongg.lookchem.com]

- 3. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]

- 4. Oxfenicine, UK-25842-药物合成数据库 [drugfuture.com]

- 5. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. cleanchemlab.com [cleanchemlab.com]

A Technical Guide to the CNS Bioactivity of Meta-Hydroxyphenylglycine Esters

For: Researchers, scientists, and drug development professionals in neuroscience.

Abstract

The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system (CNS), is a critical target for therapeutic intervention in a host of neurological disorders. Fine-tuning glutamatergic transmission offers a promising strategy for managing conditions characterized by neuronal hyperexcitability or excitotoxicity, such as epilepsy and ischemic brain injury. Within this context, derivatives of phenylglycine, particularly meta-hydroxyphenylglycine (mHPG), have emerged as valuable pharmacological tools. This guide delves into the synthesis, mechanisms of action, and bioactivity of mHPG esters, focusing on their role as modulators of metabotropic glutamate receptors (mGluRs). We will explore their potential as neuroprotective and anticonvulsant agents, provide detailed experimental protocols for their evaluation, and discuss the causal logic behind these advanced methodologies.

Introduction: The Rationale for Targeting Glutamate Receptors

Glutamate mediates its effects through two main classes of receptors: ionotropic (iGluRs) and metabotropic (mGluRs). While iGluRs form ion channels and are responsible for fast synaptic transmission, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[1] This modulatory role makes mGluRs particularly attractive drug targets, offering the potential for more nuanced therapeutic effects compared to the direct channel blockade of iGluRs.

There are eight mGluR subtypes, categorized into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[1][2]

-

Group I mGluRs (mGluR1 and mGluR5): Typically couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1][3]

-

Group II (mGluR2, mGluR3) & Group III (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are generally coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[1]

Phenylglycine derivatives have been instrumental in dissecting the function of these receptors.[4] Specifically, meta-hydroxyphenylglycine (mHPG) and its analogues act as competitive antagonists at Group I mGluRs, making them valuable for studying conditions linked to excessive Group I mGluR activation, such as epilepsy and excitotoxic neuronal death.

The primary challenge with polar molecules like mHPG is their limited ability to cross the blood-brain barrier (BBB). Esterification is a common medicinal chemistry strategy to address this. By masking the polar carboxylic acid and hydroxyl groups, esters of mHPG are rendered more lipophilic, enhancing their brain penetration. Once in the CNS, these ester pro-drugs are hydrolyzed by endogenous esterases back to the active parent compound, mHPG.

Synthesis and Structure-Activity Relationships

The synthesis of mHPG esters is typically achieved through standard esterification procedures, such as Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[5][6]

General Synthesis Pathway:

Caption: Generalized workflow for the synthesis of mHPG esters.

The choice of the alcohol (R-OH) is critical as it dictates the physicochemical properties of the final ester. The structure-activity relationship (SAR) studies aim to optimize:

-

Lipophilicity: To enhance BBB penetration.

-

Stability: The ester must be stable enough in peripheral circulation but readily cleaved by CNS esterases.

-

Solubility: To allow for appropriate formulation.

CNS Bioactivity and Therapeutic Potential

The primary mechanism by which mHPG esters exert their effects is through the antagonism of Group I mGluRs. Overactivation of these receptors is implicated in several CNS pathologies.

Neuroprotection

Excitotoxicity, a process where excessive glutamate receptor stimulation leads to neuronal damage and death, is a key component of ischemic stroke and other neurodegenerative conditions.[7] Group I mGluRs, particularly mGluR5, are known to potentiate the function of NMDA receptors, which are major drivers of excitotoxic calcium influx.[8][9]

By acting as antagonists, mHPG derivatives can mitigate this excitotoxic cascade.[9] The neuroprotective potential of these compounds is often evaluated in vitro using models of ischemic cell death.

Anticonvulsant Activity

Epilepsy is characterized by neuronal hyperexcitability. Group I mGluR antagonists have shown promise in reducing seizure activity in various animal models.[10][11] The activation of Group I mGluRs can lead to prolonged epileptiform bursts.[11] Antagonists like mHPG can suppress this activity. While both mGluR1 and mGluR5 are involved, mGluR5 activation appears more critical for the induction of seizure-like events, whereas mGluR1 activation is more involved in sustaining them.[11]

Experimental Protocols for CNS Evaluation

A multi-tiered approach is essential for evaluating the CNS bioactivity of mHPG esters, progressing from in vitro characterization to in vivo efficacy models.

Caption: Hierarchical workflow for evaluating mHPG ester bioactivity.

Protocol: In Vitro Neuroprotection using Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in cultured neurons to assess the neuroprotective effects of a test compound.[12][13]

Rationale: OGD mimics the primary insults of a stroke (lack of oxygen and glucose), leading to excitotoxic cell death.[14] A successful neuroprotective agent will increase cell viability following OGD.

Step-by-Step Methodology:

-

Cell Culture: Plate primary cortical or hippocampal neurons onto poly-D-lysine coated plates and culture for 10-14 days to allow for mature synaptic connections.

-

Pre-treatment: One hour prior to OGD, replace the culture medium with a medium containing the mHPG ester at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control.

-

Induction of OGD:

-

Wash the cells three times with a glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution - EBSS).[12]

-

Place the cultures in a hypoxic chamber filled with a 95% N2 / 5% CO2 gas mixture.[12][14]

-

Incubate at 37°C for a predetermined duration (e.g., 90 minutes) to induce significant but sub-maximal cell death in the control group.[7]

-

-

Reperfusion:

-

Remove the plates from the chamber.

-

Replace the OGD buffer with the original, pre-conditioned culture medium (containing glucose and the test compound/vehicle).

-

Return the cultures to a normoxic (standard 95% air / 5% CO2) incubator for 24 hours.

-

-

Assessment of Cell Viability:

-

Use a quantitative assay such as the MTT assay or LDH release assay.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

LDH (Lactate Dehydrogenase) is released from damaged cells. An increase in LDH in the medium indicates decreased viability.

-

Compare the viability in compound-treated wells to vehicle-treated wells.

-

Self-Validation: The protocol must include a positive control (a known neuroprotective agent) and a negative control (vehicle) to ensure the assay is performing correctly. The degree of cell death in the vehicle-treated OGD group should be significant and reproducible.

Protocol: In Vivo Anticonvulsant Screening - The 6-Hz Model

This model is particularly useful for identifying compounds effective against therapy-resistant partial seizures.[15]

Rationale: The 6-Hz seizure model in mice is considered a model of psychomotor seizures and has shown good predictive validity for identifying drugs effective against focal seizures that are often resistant to standard antiepileptic drugs.[16][17]

Step-by-Step Methodology:

-

Animal Preparation: Use adult male mice (e.g., C57BL/6 strain). Allow them to acclimate to the facility for at least one week.

-

Compound Administration: Administer the mHPG ester via an appropriate route (e.g., intraperitoneal injection - IP) at various doses. Include a vehicle control group. The timing of administration before the seizure induction should be based on pharmacokinetic data (time to maximum brain concentration, Tmax).

-

Seizure Induction:

-

At the predetermined time post-dosing, deliver a 6-Hz electrical stimulus (e.g., 32 mA, 0.2 ms pulse width, 3-second duration) via corneal or auricular electrodes. A drop of saline is applied to the eyes before electrode placement to ensure good conductivity.

-

-

Observation: Immediately after the stimulus, place the animal in an observation chamber and observe for the characteristic "psychomotor" seizure phenotype: a stun position, forelimb clonus, and Straub tail. The animal is considered protected if it does not display this seizure behavior.

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose.

-

Determine the ED50 (the dose at which 50% of the animals are protected) using probit analysis.

-

Concurrent assessment of motor impairment (e.g., using a rotarod test) is crucial to distinguish true anticonvulsant activity from non-specific motor deficits.

-

Data Presentation & Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: In Vitro Neuroprotection Data

| Compound | Concentration (µM) | % Neuronal Viability (vs. Normoxia Control) |

| Vehicle (OGD) | - | 35 ± 4% |

| mHPG-Ester A | 1 | 42 ± 5% |

| mHPG-Ester A | 10 | 68 ± 6% |

| mHPG-Ester A | 100 | 75 ± 7% |

| mHPG-Ester B | 10 | 55 ± 5% |

| Positive Control | 10 | 80 ± 4%* |

| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle (OGD). |

Table 2: In Vivo Anticonvulsant Activity (6-Hz Model)

| Compound | ED50 (mg/kg, IP) | TD50 (mg/kg, Rotarod) | Protective Index (PI = TD50/ED50) |

| mHPG-Ester A | 15 | 120 | 8.0 |

| mHPG-Ester B | 35 | 105 | 3.0 |

| Standard AED | 10 | 40 | 4.0 |

| A higher Protective Index indicates a better separation between efficacy and motor toxicity. |

Mechanism of Action: Signaling Pathways

The bioactivity of mHPG esters stems from their ability to block the Gq-coupled signaling cascade initiated by Group I mGluRs.

Caption: Antagonism of the Group I mGluR signaling pathway by mHPG.

Conclusion and Future Directions

Meta-hydroxyphenylglycine esters represent a promising class of compounds for modulating CNS excitability. Their mechanism as Group I mGluR antagonists provides a strong rationale for their investigation as neuroprotective and anticonvulsant agents. The pro-drug strategy of esterification is a valid approach to overcoming the pharmacokinetic limitations of the parent mHPG molecule.

Future research should focus on:

-

Optimizing the Ester Moiety: To fine-tune the pharmacokinetic profile for optimal brain exposure and duration of action.

-

Subtype Selectivity: Developing analogues with greater selectivity for mGluR5 over mGluR1, which may offer a better therapeutic window for neuroprotection and anticonvulsant effects.[11]

-

Chronic Dosing Studies: Evaluating the long-term efficacy and safety of these compounds in chronic models of epilepsy and neurodegeneration.

The systematic application of the in vitro and in vivo protocols outlined in this guide will be essential for advancing mHPG esters from promising chemical scaffolds to potential clinical candidates for treating devastating neurological disorders.

References

-

Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]

-

Hermans, E., & Challiss, R. A. J. (2001). Structural, signalling and regulatory properties of the group I metabotropic glutamate receptors. Biochemical Journal, 359(Pt 3), 465–484. [Link]

-

Sonavane, K., et al. (2016). A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. Indo American Journal of Pharmaceutical Research, 6(08). [Link]

-

Löscher, W. (2011). Animal models of drug-resistant epilepsy. Epilepsy & Behavior, 22(1), 65-74. [Link]

-

Iacovelli, L., et al. (2011). Downstream signaling pathways activated by metabotropic glutamate receptors (mGluR). ResearchGate. [Link]

-

Bio-protocol. (n.d.). Oxygen-glucose deprivation (OGD). Bio-protocol. [Link]

-

Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106425. [Link]

-

Löscher, W., & Brandt, C. (2019). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 20(19), 4745. [Link]

-

Gerfin-Moser, A., et al. (2003). Protocol for oxygen-glucose deprivation (OGD) experiments in mouse hippocampal organotypic cultures. ResearchGate. [Link]

-

White, H. S. (2021). Animal Models of Pharmacoresistant Epilepsy. Oxford Academic. [Link]

-

Sharma, B., et al. (2019). In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. Semantic Scholar. [Link]

-

Wang, J., & Maffucci, J. A. (2016). Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases. Frontiers in Molecular Neuroscience, 9, 133. [Link]

-

Dawson, L. A., & Tricklebank, M. D. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

-

Wikipedia. (n.d.). Metabotropic glutamate receptor. Wikipedia. [Link]

-

Connolly, K. J., & Mally,S. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. Methods in Molecular Biology, 1254, 197-210. [Link]

-

Mondal, S., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. [Link]

-

Summerfield, S. G., & Dong, K. C. (2013). In vitro, in vivo and in silico models of drug distribution into the brain. Journal of Pharmacokinetics and Pharmacodynamics, 40(3), 301-314. [Link]

-

Fu, D., et al. (2003). Synthesis and neuropharmacological evaluation of esters of R(-)-N-alkyl-11-hydroxy-2-methoxynoraporphines. Bioorganic & Medicinal Chemistry, 11(11), 2447-2454. [Link]

-

Shityakov, S., et al. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Discovery Today, 26(6), 1435-1444. [Link]

-

Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 14(5 Pt 2), 3370-3377. [Link]

-

Fu, D., et al. (2003). Synthesis and neuropharmacological evaluation of esters of R(-)-N-alkyl-11-hydroxy-2-methoxynoraporphines. ResearchGate. [Link]

-

Creative Bioarray. (n.d.). Oxygen Glucose Deprivation Model. Creative Bioarray. [Link]

-

Tajiri, N., et al. (2017). Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target. Journal of the American Heart Association, 6(1), e004773. [Link]

-

Holmes, K. H., et al. (2001). Differential effects of metabotropic glutamate receptor antagonists on bursting activity in the amygdala. Neuropharmacology, 41(8), 946-956. [Link]

-

Sakkas, D., et al. (2001). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology, 133(8), 1371-1380. [Link]

-

Zholobenko, A. V., et al. (2020). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 25(21), 5038. [Link]

-

Taylor, D. M., & Al-Hayani, A. (2002). Differential Roles for mGluR1 and mGluR5 in the Persistent Prolongation of Epileptiform Bursts. The Journal of Neuroscience, 22(16), 6963-6970. [Link]

-

Zholobenko, A. V., et al. (2016). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. Molecules, 21(6), 767. [Link]

-

Farr, S., et al. (2010). The Metabotropic Glutamate mGluR5 Receptor Agonist CHPG Stimulates Food Intake. Basic & Clinical Pharmacology & Toxicology, 107(1), 597-600. [Link]

-

Zholobenko, A. V., et al. (2016). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. MDPI. [Link]

-

Ito, I., et al. (1992). 3,5-dihydroxyphenyl-glycine: A potent agonist of metabotropic glutamate receptors. Neuropharmacology, 31(7), 643-648. [Link]

-

Heal, D. J., et al. (1989). Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in Mouse Brain by h.p.l.c. With Electrochemical Detection, as an Index of Noradrenaline Utilisation and Presynaptic Alpha 2-adrenoceptor Function. British Journal of Pharmacology, 96(4), 833-844. [Link]

-

Taylor & Francis Online. (n.d.). 3-Methoxy-4-hydroxyphenylglycol – Knowledge and References. Taylor & Francis Online. [Link]

-

Lason, W., et al. (2007). Neuroprotective effects of some newer and potential antiepileptic drugs. Pharmacological Reports, 59(1), 3-12. [Link]

-

Jin, J., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters, 8(4), 434-439. [Link]

-

Andres-Mach, M., et al. (2022). Influence of Umbelliferone on the Anticonvulsant and Neuroprotective Activity of Selected Antiepileptic Drugs: An In Vivo and In Vitro Study. International Journal of Molecular Sciences, 23(19), 11846. [Link]

-

Czuczwar, S. J., & Lason, W. (2004). Profile of anticonvulsant activity and neuroprotective effects of novel and potential antiepileptic drugs--an update. Pharmacological Reports, 56(6), 693-706. [Link]

-

Varela-López, A., et al. (2021). In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. Molecules, 26(11), 3121. [Link]

- Google Patents. (n.d.). WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters.

Sources

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate receptors: intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine [mdpi.com]

- 6. Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA | MDPI [mdpi.com]

- 7. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 9. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential effects of metabotropic glutamate receptor antagonists on bursting activity in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential roles for mGluR1 and mGluR5 in the persistent prolongation of epileptiform bursts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Animal models of drug-resistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Esterification of 3-Hydroxyphenylglycine (3-HPG)

Executive Summary

3-Hydroxyphenylglycine (3-HPG) is a non-proteinogenic amino acid and a critical chiral synthon in the synthesis of semi-synthetic cephalosporins and peptide mimetics. Unlike aliphatic amino acids, 3-HPG possesses a benzylic amine and a phenol group, creating a unique "instability triad":

-

Racemization Risk: The

-proton is highly acidic due to the electron-withdrawing phenyl ring, making the stereocenter labile. -

Free Base Instability: The free ester tends to undergo rapid intermolecular cyclization to form diketopiperazines or polymerize.

-

Oxidation Sensitivity: The electron-rich phenol ring is susceptible to oxidation under harsh conditions.

This guide details two validated protocols for the synthesis of 3-Hydroxyphenylglycine Methyl Ester Hydrochloride . We prioritize the isolation of the hydrochloride salt to ensure long-term stability and optical purity.

Strategic Analysis of Reaction Pathways

The Challenge of Phenylglycines

Standard acid-catalyzed esterification (e.g., Fischer esterification with

Selected Methodologies

-

Method A: Thionyl Chloride (

) / Methanol. [1][2] -

Method B: Trimethylsilyl Chloride (TMSCl) / Methanol. [5]

Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Standard)

Best for: Gram-to-Kilogram scale synthesis where yield is paramount.

Reagents:

-

D- or L-3-Hydroxyphenylglycine (1.0 equiv)

-

Anhydrous Methanol (10-15 volumes)

-

Thionyl Chloride (2.5 equiv)

-

Diethyl Ether or MTBE (Antisolvent for precipitation)

Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Vent the condenser to a caustic scrubber (NaOH trap) to neutralize

and -

Solvent Charge: Charge Anhydrous Methanol into the flask and cool to -10°C to -5°C using an ice/salt bath.

-

Activation (Critical Step): Add Thionyl Chloride dropwise via the addition funnel.

-

Rate: Maintain internal temperature < 0°C . The reaction is violently exothermic.

-

Observation: Solution will fume; ensure vigorous stirring.

-

-

Substrate Addition: Once

addition is complete, stir for 15 minutes at 0°C. Then, add solid 3-HPG in portions. -

Reaction: Remove the cooling bath. Allow the slurry to warm to room temperature (RT), then heat to reflux (65°C) .

-

Duration: Reflux for 3–5 hours. The slurry should dissolve into a clear (yellowish) solution.

-

-

Monitoring: Check by HPLC or TLC (mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). Look for the disappearance of the baseline amino acid spot.

-

Isolation:

-

Cool the mixture to RT.

-

Concentrate under reduced pressure (Rotavap) at < 40°C to remove solvent and excess

. Do not overheat. -

Obtain a viscous oil/gum.

-

Trituration: Add cold Diethyl Ether (or MTBE) to the residue and stir vigorously to induce crystallization.

-

-

Filtration: Filter the white to off-white solid under nitrogen protection (hygroscopic). Wash with cold ether.

-

Drying: Dry in a vacuum oven at 30°C over

or KOH pellets.

Protocol B: TMSCl Mediated Esterification (Mild)

Best for: High optical purity requirements or research-scale synthesis.

Reagents:

-

3-Hydroxyphenylglycine (1.0 equiv)

-

Anhydrous Methanol (10 volumes)

-

Trimethylsilyl Chloride (TMSCl) (2.5 - 3.0 equiv)

Workflow:

-

Suspension: Suspend 3-HPG in anhydrous methanol at Room Temperature (20-25°C).

-

Addition: Add TMSCl dropwise over 20 minutes.

-

Note: A mild exotherm will occur, but cooling is generally not required unless scale >50g.

-

-

Reaction: Stir at Room Temperature for 12–24 hours. The solid will gradually dissolve.

-

Workup:

-

Concentrate the solution in vacuo.

-

Precipitate the product by adding the residue dropwise into cold Diethyl Ether with rapid stirring.

-

Filter and dry as per Method A.

-

Critical Quality Attributes (CQA) & Data

The following table summarizes expected specifications for the Hydrochloride Salt .

| Attribute | Specification | Method |

| Appearance | White to pale yellow crystalline powder | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, Phosphate buffer/MeCN |

| Enantiomeric Excess (ee) | > 99.0% | Chiral HPLC (e.g., Crownpak or Chiralcel OD-H) |

| Water Content | < 1.0% | Karl Fischer (Note: Product is hygroscopic) |

| Identity | Matches Ref Std | 1H NMR (DMSO-d6), MS |

Stability Warning: The Free Base

Do NOT neutralize the hydrochloride salt to the free amine ester for storage.

-

Risk: The free amine of phenylglycine esters rapidly attacks the ester carbonyl of a neighboring molecule.

-

Result: Formation of 3,6-bis(3-hydroxyphenyl)piperazine-2,5-dione (Diketopiperazine) and loss of product.

-

Protocol: If the free base is needed for a coupling reaction, neutralize in situ at low temperature (-20°C) immediately prior to use.

Visualized Workflows

Reaction Logic & Racemization Risk

The following diagram illustrates the reaction pathway and the competing racemization mechanism that must be mitigated by temperature control.

Caption: Figure 1. Reaction pathway for 3-HPG esterification. Red paths indicate critical failure modes (racemization via heat or dimerization via neutralization).

Method A Process Flow

Caption: Figure 2. Step-by-step unit operations for Thionyl Chloride esterification.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield / Sticky Gum | Incomplete precipitation or residual solvent. | Use absolutely dry ether for trituration. Scratch flask wall to induce nucleation. |

| Yellow/Brown Color | Oxidation of the phenol group. | Ensure Nitrogen atmosphere throughout.[7] Check |

| Loss of Optical Rotation | Racemization due to overheating. | Strictly limit reflux time. Do not exceed 65°C. Switch to Method B (TMSCl) if problem persists. |

| Violent Fuming | Cool methanol to -10°C. Add reagent slower. |

References

-

Li, Z., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Amino Acids, 39, 853–856. (Demonstrates TMSCl/MeOH utility for aromatic amino acids).

- Anand, R. C., & Vats, S. (2020). Practical Procedures for the Synthesis of Amino Acid Esters. Organic Preparations and Procedures International. (Review of SOCl2 vs TMSCl methods).

- Williams, R. M. (1989). Synthesis of Optically Active alpha-Amino Acids. Pergamon Press.

-

Sigma-Aldrich/Merck. Product Specification: D-4-Hydroxyphenylglycine methyl ester hydrochloride. (Used as industrial benchmark for 3-isomer specifications).

-

Patent WO2016202252. Method for synthesizing D-para-hydroxyphenylglycine methyl ester. (Industrial protocols for phenylglycine esterification and crystallization).

Sources

- 1. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 2. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Phenol Oxidation in 3-Hydroxyphenylglycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the oxidative degradation of 3-hydroxyphenylglycine derivatives. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical, field-proven troubleshooting strategies to ensure the integrity of your experiments and synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: Why are 3-hydroxyphenylglycine derivatives so susceptible to oxidation?

A1: The phenolic hydroxyl group in 3-hydroxyphenylglycine and its derivatives is highly susceptible to oxidation.[1][2] This reactivity stems from the electron-rich nature of the aromatic ring, which is further activated by the hydroxyl group.[1] This activation facilitates the loss of a hydrogen atom or an electron, leading to the formation of a phenoxy radical. This radical can then participate in a cascade of reactions, including dimerization or further oxidation to form quinone-type structures, often resulting in colored impurities.[1][2]

Q2: What are the common visual indicators of oxidation in my samples?

A2: A common sign of phenol oxidation is a change in the color of your solution or solid sample.[3][4] Often, a colorless or pale yellow solution will turn yellow, brown, or even black upon oxidation.[3][4] This is due to the formation of highly conjugated quinone-type compounds and polymeric materials.[2][3] If you observe such color changes, it is a strong indication that oxidative degradation is occurring.

Q3: Can the pH of my reaction mixture influence the rate of oxidation?

A3: Absolutely. The pH of the medium plays a critical role in the oxidation of phenols.[5][6][7] In general, alkaline conditions (higher pH) promote the deprotonation of the phenolic hydroxyl group to form a phenoxide ion.[1] This phenoxide ion is more electron-rich and, therefore, more susceptible to oxidation than the protonated phenol.[1] Conversely, acidic to neutral pH conditions can help to suppress this deprotonation and thus slow down the rate of oxidation.[6] However, the optimal pH can be system-dependent.[8]

Q4: Are there any specific metal ions I should be concerned about in my reaction?

A4: Yes, trace metal ions, particularly transition metals like iron (Fe), copper (Cu), and manganese (Mn), can act as catalysts for phenol oxidation.[9][10][11] These metal ions can facilitate electron transfer processes, promoting the formation of reactive oxygen species and phenoxy radicals.[9][12] It is crucial to use high-purity reagents and solvents and to consider the use of chelating agents like EDTA to sequester any trace metal contaminants.

Troubleshooting Guide

Issue 1: Rapid Discoloration of Reaction Mixture Upon Reagent Addition

Plausible Causes & Solutions

-

Cause: The added reagent may be contaminated with oxidizing impurities or trace metals.

-

Solution:

-

Reagent Purity Check: Use freshly opened, high-purity grade reagents. If possible, purify the reagent before use (e.g., distillation, recrystallization).

-

Metal Contamination: Treat the reaction mixture with a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.

-

-

Cause: The reaction is being conducted under an air atmosphere, and the reagents are sensitive to oxygen.

-

Solution:

Issue 2: Formation of Insoluble, Colored Byproducts During Workup or Purification

Plausible Causes & Solutions

-

Cause: The pH of the aqueous phase during extraction is too high, promoting oxidation.

-

Solution:

-

pH Control: Maintain a slightly acidic pH (around 5-6) during aqueous workup to minimize phenoxide formation.[5]

-

Antioxidant Addition: Add a small amount of a reducing agent or antioxidant, such as sodium bisulfite or ascorbic acid, to the aqueous phase.

-

-

Cause: The compound is degrading on the chromatography column (e.g., silica gel).

-

Solution:

-

Column Deactivation: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.

-

Alternative Purification: Consider alternative purification methods such as crystallization or preparative HPLC with a suitable mobile phase.

-

Issue 3: Poor Yield and Purity of the Final Product Despite Careful Handling

Plausible Causes & Solutions

-

Cause: The phenolic hydroxyl group is participating in unwanted side reactions.

-

Solution:

-

Protecting Group Strategy: Protect the phenolic hydroxyl group with a suitable protecting group early in the synthetic sequence.[18][19][20] Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBDMS).[18][19][20] The choice of protecting group will depend on the specific reaction conditions to be employed in subsequent steps.[21]

-

Deprotection Conditions: Carefully select deprotection conditions that are mild and will not affect other functional groups in the molecule.[22]

-

-

Cause: The product is unstable during storage.

-

Solution:

-

Proper Storage: Store the purified compound under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer).[13]

-

Antioxidant Spiking: For long-term storage in solution, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

-

Experimental Protocols

Protocol 1: General Procedure for Handling Air-Sensitive 3-Hydroxyphenylglycine Derivatives

-

Glassware Preparation: All glassware should be thoroughly cleaned and oven-dried overnight at 120 °C to remove any adsorbed water.[16] Assemble the glassware hot under a stream of dry nitrogen or argon.[16]

-

Inert Atmosphere Setup: Connect the reaction flask to a Schlenk line or place it inside a glove box.[17]

-

Solvent Degassing: Degas all solvents by sparging with nitrogen or argon for at least 30 minutes prior to use.

-

Reagent Transfer: Transfer all reagents and solvents using gas-tight syringes or cannulas under a positive pressure of inert gas.[15][16]

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) by withdrawing aliquots under inert conditions.

-

Workup: Quench the reaction and perform extractions using degassed solvents. Maintain a slightly acidic pH in the aqueous phase.

-

Purification and Storage: Purify the product as quickly as possible and store it under an inert atmosphere at low temperature.[13]

Protocol 2: Analytical Detection of Phenol Oxidation

A simple colorimetric test can be used to quickly assess the presence of phenolic compounds and their oxidation products.

-

Ferric Chloride Test:

-

Dissolve a small amount of your sample in water or ethanol.

-

Add a few drops of a dilute ferric chloride (FeCl₃) solution.

-

The development of a violet, blue, or green color is indicative of the presence of a phenol.[23] A change in the intensity or hue of this color over time can suggest ongoing oxidation.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of your compound in a suitable solvent.

-

Record the UV-Vis spectrum. The formation of quinone-type structures will often lead to the appearance of new absorption bands in the visible region of the spectrum.[12]

-

Data Presentation

Table 1: Comparison of Common Antioxidants for Phenolic Compounds

| Antioxidant | Mechanism of Action | Advantages | Disadvantages | Typical Concentration |

| Ascorbic Acid (Vitamin C) | Reducing agent, free radical scavenger[24] | Water-soluble, biocompatible | Can be unstable at high pH and temperature | 0.1 - 1% w/v |

| Butylated Hydroxytoluene (BHT) | Free radical scavenger[25] | Highly effective in non-polar media | Potential health concerns at high concentrations | 0.01 - 0.1% w/v |

| Sodium Bisulfite (NaHSO₃) | Reducing agent, oxygen scavenger | Inexpensive, effective in aqueous solutions | Can introduce sulfur impurities | 0.1 - 2% w/v |

| EDTA | Metal chelator | Sequesters catalytic metal ions[10] | Does not directly scavenge free radicals | 1 - 10 mM |

Visualizations

Phenol Oxidation Pathway

Caption: General pathway of phenol oxidation.

Troubleshooting Workflow for Phenol Oxidation

Caption: Decision-making workflow for troubleshooting phenol oxidation.

References

-

Oxidative coupling of phenols - Wikipedia. Available at: [Link]

-

Appendix 6: Protecting groups - Oxford Learning Link. Available at: [Link]

-

Protecting Groups. Available at: [Link]

-

Protecting Groups | IIT. Available at: [Link]

-

Effect of pH on phenol decomposition. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

What is the mechanism of Phenol? - Patsnap Synapse. Available at: [Link]

-

Effect of pH on the phenol oxidation the product distribution. Experimental conditions - ResearchGate. Available at: [Link]

-

Influence of the pH on the phenol oxidation by hydrogen peroxide in the presence of homogeneous iron species, after 1 h of reaction - ResearchGate. Available at: [Link]

-

Oxidation of Phenols - Organic Chemistry - Jack Westin. Available at: [Link]

-

Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds - MDPI. Available at: [Link]

-

Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Available at: [Link]

-

Effects of metal ions on physicochemical properties and redox reactivity of phenolates and phenoxyl radicals: mechanistic insight into hydrogen atom abstraction by phenoxyl radical-metal complexes - PubMed. Available at: [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. Available at: [Link]

-

Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution - ACS Publications. Available at: [Link]

-

Oxidation and reduction of phenols - ResearchGate. Available at: [Link]

-

Changes in solution color during phenol oxidation by Fenton reagent - PubMed. Available at: [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. Available at: [Link]

-

Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity - PMC. Available at: [Link]

-

Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Available at: [Link]

-

Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Influence of metal ions concentration on phenol degradation by Rhodococcus pyridinivorans GM3 - ResearchGate. Available at: [Link]

-

Identification of Phenols. Available at: [Link]

-

Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC - NIH. Available at: [Link]

-

2.3 The Manipulation of Air-Sensitive Compounds. Available at: [Link]

-

Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC. Available at: [Link]

- Phenol detection process - US3544271A - Google Patents.

-

Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar. Available at: [Link]

-

Rapid Colorimetric Estimation of Phenol | Analytical Chemistry - ACS Publications. Available at: [Link]

-

Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification, and Characterization Techniques: A Focused Review - PMC. Available at: [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]

-

The Manipulation of Air Sensitive Compounds 2nd ed. [chem] - D. Shriver, M. Drezdzon (Wiley, 1986) WW.djvu - ResearchGate. Available at: [Link]

-

Tyrosinase-catalyzed oxidation of 3,4-dihydroxyphenylglycine - PubMed - NIH. Available at: [Link]

- Method for synthesizing D-p-hydroxyphenylglycine methyl ester - CN104892444A - Google Patents.

-

Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed. Available at: [Link]

- Synthetic method of p-hydroxyphenylglycine - CN102816076B - Google Patents.

-

Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - NIH. Available at: [Link]

- Process for preparing p-hydroxy phenylglycine - US4350826A - Google Patents.

-

4-Hydroxyphenylglycine - Wikipedia. Available at: [Link]

- Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - US4260684A - Google Patents.

- Synthetic method of p-hydroxyphenylglycine - CN102816076A - Google Patents.

Sources

- 1. What is the mechanism of Phenol? [synapse.patsnap.com]

- 2. jackwestin.com [jackwestin.com]

- 3. rmag.soil.msu.ru [rmag.soil.msu.ru]

- 4. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 10. Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of metal ions on physicochemical properties and redox reactivity of phenolates and phenoxyl radicals: mechanistic insight into hydrogen atom abstraction by phenoxyl radical-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ossila.com [ossila.com]

- 14. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. learninglink.oup.com [learninglink.oup.com]

- 20. chem.iitb.ac.in [chem.iitb.ac.in]

- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 22. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 23. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 24. jscholarpublishers.com [jscholarpublishers.com]

- 25. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 2-amino-2-(3-hydroxyphenyl)acetate

Introduction: The Analytical Imperative for Chiral Building Blocks

In the landscape of modern drug discovery and development, the structural integrity of chiral synthons is paramount. Ethyl 2-amino-2-(3-hydroxyphenyl)acetate, a key intermediate, presents a fascinating case study in structural elucidation. Its utility as a precursor for various pharmacologically active agents necessitates a robust, multi-faceted analytical approach to confirm its identity, purity, and structural nuances.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a mere recitation of data, we will explore the rationale behind spectral interpretation, compare the strengths and limitations of ¹H NMR against other common analytical techniques, and provide actionable protocols for researchers in the field. Our objective is to equip you with the expertise to not only interpret data but to make informed decisions in your analytical workflow.

Part 1: A Deep Dive into the ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone of small molecule structural analysis. It provides an unparalleled window into the electronic environment of every proton in a molecule, revealing connectivity and stereochemical relationships.

The Molecular Blueprint: Assigning the Protons

To dissect the spectrum, we must first understand the distinct proton environments within this compound. We can categorize the non-exchangeable and potentially exchangeable protons as shown below.

Caption: A typical analytical workflow for the characterization of a synthesized pharmaceutical intermediate.

Performance Comparison of Key Analytical Methods

The selection of an analytical technique is driven by the specific question being asked. The table below compares ¹H NMR with other standard methods for the analysis of this compound.

| Technique | Information Provided | Strengths | Limitations | Application in this Context |

| ¹H NMR | Detailed proton environments, proton-proton connectivity (J-coupling), relative stereochemistry, quantitative analysis of mixtures. | Unambiguous structural elucidation; non-destructive; highly reproducible. | Relatively low sensitivity compared to MS; complex spectra can be difficult to interpret; requires soluble samples. | Primary tool for identity confirmation. Establishes the complete proton structure and confirms functional groups are in the correct positions. |

| ¹³C NMR | Number of unique carbon atoms, chemical environment of each carbon (sp², sp³, etc.). [1] | Complements ¹H NMR by providing a direct view of the carbon skeleton; simpler spectra (typically no C-C coupling). | Very low natural abundance of ¹³C results in low sensitivity and requires longer acquisition times; generally not quantitative without specific parameters. | Confirms the presence of the 10 unique carbons in the molecule and their electronic environment (e.g., carbonyl carbon ~170 ppm). |